Cyclohexylboronic acid

Übersicht

Beschreibung

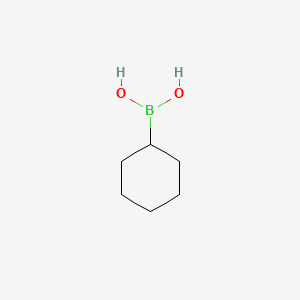

Cyclohexylboronic acid, with the chemical formula C6H13BO2 and CAS registry number 4441-56-9, is a compound known for its applications in organic synthesis. This white solid is characterized by its cyclohexyl and boronic acid functional groups. It is commonly used as a reagent in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and C-H activation reactions. This compound is also used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexene with borane, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydroboration processes. These methods are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanol or cyclohexanone.

Reduction: It can be reduced to cyclohexane.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Cyclohexanol, cyclohexanone.

Reduction: Cyclohexane.

Substitution: Various substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Cross-Coupling Reactions

Cyclohexylboronic acid is frequently employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds. It can react with various electrophiles, including aryl and alkenyl halides, to synthesize biaryl compounds.

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85-95 | |

| Suzuki Coupling | Alkenyl Halides | 70-90 |

1.2 Hydroxylation Reactions

In aerobic photooxidative hydroxylation, this compound has shown excellent reactivity, yielding cyclohexanol effectively under visible light irradiation.

Medicinal Chemistry

2.1 Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance, it exhibits inhibitory effects on mandelate racemase, a key enzyme in the metabolism of certain drugs.

- Binding Affinity : The loss of binding affinity compared to phenylboronic acid indicates its unique properties in enzyme interactions.

2.2 Cancer Therapy

Research indicates that this compound can generate reactive oxygen species (ROS) through its dissociation pathways, which may enhance its efficacy in cancer therapies by inducing oxidative stress in tumor cells .

Material Science

3.1 Functional Materials

This compound is utilized in creating functional materials such as sensors and polymers. Its ability to form complexes with carbohydrates makes it suitable for developing saccharide sensors.

Case Studies

4.1 DFT Investigations

Recent studies using Density Functional Theory (DFT) have investigated the mechanisms of C-H alkylation involving this compound. The findings suggest that it undergoes homolysis to generate cyclohexane radicals, which can participate in further reactions leading to diverse derivatives .

4.2 Photoredox Catalysis

This compound has been successfully employed in photoredox catalysis for synthesizing complex molecules like cyclobutanes from simple precursors under mild conditions .

Wirkmechanismus

The mechanism by which cyclohexylboronic acid exerts its effects involves the formation of stable complexes with Lewis acids and transition metals. In Suzuki-Miyaura cross-coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the cyclohexyl group from boron to palladium, followed by reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- Butylboronic acid

- Cyclopentylboronic acid

- Cyclobutylboronic acid

- Cyclopropylboronic acid

Comparison: Cyclohexylboronic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in reactions where steric hindrance or specific electronic effects are desired. For example, it may offer better selectivity or reactivity in certain cross-coupling reactions compared to phenylboronic acid or butylboronic acid .

Biologische Aktivität

Cyclohexylboronic acid (C6H13BO2), a member of the boronic acid family, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, toxicity profiles, and its role in drug development.

- Molecular Formula : C6H13BO2

- Molecular Weight : 127.98 g/mol

- CAS Number : 4441-56-9

- Appearance : White to light yellow crystalline powder

This compound is characterized by its hydrophobic nature, which is significant for its interactions with biological molecules. Its structure lacks the planar and aromatic character seen in other boronic acids, such as phenylboronic acid, which affects its binding affinity to certain enzymes .

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes:

- Mandelate Racemase (MR) : A study demonstrated that this compound exhibits a significant decrease in binding affinity compared to phenylboronic acid, with an 867-fold loss in binding efficiency. This suggests that the aromaticity of the ligand plays a crucial role in binding interactions . The IC50 values for this compound were significantly higher than those for more potent derivatives, indicating limited efficacy as an inhibitor.

Table 1: Inhibition of Mandelate Racemase by Boronic Acids

| Compound | Binding Affinity (kcal/mol) | IC50 (μM) |

|---|---|---|

| Phenylboronic Acid | -11.5 | 0.05 |

| This compound | -7.5 | >30 |

Toxicity Profile

Research into the toxicity of boron-containing compounds indicates that this compound has low acute toxicity. In studies involving male CD1 mice, doses exceeding 100 mg/kg did not produce notable toxic effects, suggesting a favorable safety profile for potential therapeutic use . Observed effects at high doses included mild CNS impacts such as sedation and gastrointestinal disturbances.

Applications in Drug Development

This compound's unique properties make it a valuable compound in drug design:

- Enhancement of Drug Potency : Boron-containing acids have been shown to enhance the potency of existing drugs by modifying their interaction with target receptors. This is particularly relevant in the development of treatments for conditions such as cancer and diabetes .

- Proteomics Research : It is utilized in proteomic studies due to its ability to selectively bind to diols and other biomolecules, facilitating the study of protein interactions and functions .

Case Studies

- Photoredox-Catalyzed Reactions : Research has demonstrated that this compound can participate in photoredox-catalyzed alkylation reactions, showcasing its versatility as a reactant in organic synthesis . These reactions have implications for developing new therapeutic agents.

- Deboronative Functionalization : Recent studies have highlighted methods for activating C–B bonds using this compound in radical transfer processes, which could lead to novel synthetic pathways for drug development .

Eigenschaften

IUPAC Name |

cyclohexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRVAZAFNWDVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196162 | |

| Record name | Boronic acid, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-56-9 | |

| Record name | B-Cyclohexylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using S,S-DICHED as a chiral director in Matteson homologations involving cyclohexylboronic acid?

A2: While the provided research articles do not directly discuss S,S-DICHED or its use in Matteson homologations with this compound, they do highlight the importance of boronic acids like this compound pinacol ester as building blocks in organic synthesis []. Matteson homologations, known for their stereocontrol in forming new carbon-carbon bonds, would benefit from a readily available and efficient chiral director like S,S-DICHED. The synthesis of S,S-DICHED, as described in one of the papers [], is relatively straightforward and avoids complex purification steps, making it a potentially valuable tool for asymmetric synthesis involving boronic acids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.